molecular formula C24H30ClN11O4 B14443835 1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-cyanoethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, monohydrochloride CAS No. 74671-14-0

1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-cyanoethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, monohydrochloride

Cat. No.: B14443835
CAS No.: 74671-14-0
M. Wt: 572.0 g/mol
InChI Key: IKRXGGOQPXPEGU-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-cyanoethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes multiple pyrrole rings and various functional groups

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-cyanoethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, monohydrochloride involves multiple steps, including the formation of pyrrole rings and the introduction of various functional groups. The synthetic routes typically involve the use of reagents such as amines, carboxylic acids, and nitriles under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-cyanoethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrole-2-carboxamide, 4-(((4-((((aminoiminomethyl)amino)acetyl)amino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-N-(5-(((2-cyanoethyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-, monohydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their functional groups, reactivity, and applications

Properties

CAS No.

74671-14-0

Molecular Formula

C24H30ClN11O4

Molecular Weight

572.0 g/mol

IUPAC Name

N-[5-[[5-(2-cyanoethylcarbamoyl)-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C24H29N11O4.ClH/c1-33-12-15(8-17(33)21(37)28-6-4-5-25)31-23(39)19-9-16(13-35(19)3)32-22(38)18-7-14(11-34(18)2)30-20(36)10-29-24(26)27;/h7-9,11-13H,4,6,10H2,1-3H3,(H,28,37)(H,30,36)(H,31,39)(H,32,38)(H4,26,27,29);1H

InChI Key

IKRXGGOQPXPEGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC#N)C)C)NC(=O)CN=C(N)N.Cl

Origin of Product

United States

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